![molecular formula C9H17NO5 B3245542 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid CAS No. 1696224-11-9](/img/structure/B3245542.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
Overview
Description
3-{[(tert-Butoxy)carbonyl]amino}-2-methoxypropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a methoxy group at position 2 of the propanoic acid backbone. Its molecular formula is C₉H₁₇NO₅, with a molecular weight of 219.24 g/mol . The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The general reaction scheme is as follows:
-
Protection of Amine:
- React the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., THF) at ambient temperature.
- The reaction yields the Boc-protected amine.
-
Industrial Production Methods:
- Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group undergoes acid-catalyzed cleavage to yield the free amine, a critical step in peptide synthesis and functionalization.
Key Conditions and Outcomes:
Reagent System | Temperature | Product | Yield | Source |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | 0–25°C | Free amine | >90% | |
Hydrochloric acid (HCl) in MeOH | 25°C | Free amine hydrochloride | 85–95% |
Mechanistic Insights :
-
TFA induces cleavage via protonation of the Boc carbonyl oxygen, facilitating tert-butyl carbocation elimination.
-
Methanolysis under HCl generates methyl esters as intermediates, which hydrolyze to carboxylic acids during workup .
Nucleophilic Substitution Reactions
The deprotected amine participates in nucleophilic substitution with electrophiles, enabling diverse derivatization.
Example: Reaction with Benzylamine
Step | Conditions | Product | Yield | Source |
---|---|---|---|---|
Activation with iBuOCOCl | THF, −78°C → 25°C, N-methylmorpholine | Boc-protected benzylamide | 90% | |
EDC/HOBt coupling | DCM, 20°C, DMAP | Amide derivative | 46.4% |
Key Observations :
-
Isobutyl chloroformate activation achieves higher yields (>90%) compared to carbodiimide-based methods .
-
Steric hindrance from the methoxy group slows reaction kinetics, necessitating extended reaction times.
Enzyme-Mediated Transformations
The compound interacts with proteases and peptidases during peptide synthesis:
Biochemical Interactions:
Enzyme | Role in Reaction | Outcome | Source |
---|---|---|---|
Trypsin-like proteases | Cleaves peptide bonds adjacent to Boc group | Controlled peptide chain elongation | |
Carboxypeptidases | Hydrolyzes methoxypropanoic acid moiety | Substrate specificity modulation |
Applications :
Comparative Reactivity with Analogues
Structural variations significantly alter reaction pathways:
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid is in the synthesis of peptides. The Boc group allows for the selective formation of peptide bonds while protecting the amine from premature reactions.
Case Study: Synthesis of Bioactive Peptides
In a study focused on synthesizing bioactive peptides, researchers utilized Boc-protected amino acids to construct cyclic peptides with enhanced stability and bioactivity. The selective deprotection facilitated the formation of the desired cyclic structure without side reactions, demonstrating the effectiveness of Boc protection in complex peptide synthesis .
Drug Development
The compound's role in drug development primarily revolves around its utility in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Applications in Drug Design
- Building Blocks : As a protected amino acid, it serves as a building block for various drugs, particularly those targeting neurological and metabolic disorders.
- Prodrugs : The compound can be modified to create prodrugs that improve solubility and bioavailability before conversion to active forms in vivo.
Case Study: Anticancer Agents
A notable application was observed in developing anticancer agents where Boc-protected derivatives were synthesized to enhance selectivity towards cancer cells. The protection strategy allowed for multiple modifications on the amino acid backbone, leading to compounds with improved efficacy and reduced toxicity .
Biochemical Research
This compound is also significant in biochemical research, particularly in studying enzyme interactions and cellular processes.
Role in Enzyme Studies
The compound interacts with various enzymes such as proteases and peptidases, which are essential for protein metabolism. By using Boc-protected substrates, researchers can investigate enzyme specificity and kinetics without interference from reactive amines.
Case Study: Enzyme Kinetics
Research involving the kinetics of proteolytic enzymes utilized Boc-protected substrates to elucidate mechanisms of action. The study revealed insights into substrate specificity and enzyme efficiency, contributing to a better understanding of protein digestion processes .
Preparation Methods
The synthesis of this compound typically involves several steps:
Synthetic Routes
-
Protection Reaction :
- React an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide) in solvents like THF or acetonitrile.
- This reaction yields the Boc-protected amine.
-
Deprotection :
- Remove the Boc group using strong acids (e.g., TFA or HCl) to yield free amines suitable for further reactions.
Chemical Reactions Analysis
The compound undergoes several key chemical reactions:
Reaction Type | Description | Major Products |
---|---|---|
Deprotection | Removal of Boc group using TFA or HCl | Free amine |
Substitution | Reaction with electrophiles to form substituted amines | Substituted amine derivatives |
These reactions highlight the compound's versatility and importance in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to regenerate the free amine . The resonance stabilization of the Boc group facilitates its cleavage, making it an effective protecting group in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanoic Acid Backbone
Key analogs differ in substituents at positions 2 and 3, influencing physicochemical properties and applications.
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Properties
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in cyclobutane derivatives) introduce steric hindrance, affecting reaction kinetics and binding affinities .
- Acidity : Electron-donating groups (e.g., OCH₃) slightly reduce carboxylic acid acidity compared to electron-withdrawing groups (e.g., CF₃) .
Research Findings and Trends
- Stereochemical Control : Enantiomerically pure analogs (e.g., (2S)-target compound) are prioritized in drug development to avoid off-target effects .
- Synthetic Flexibility: Boc-protected amino acids serve as versatile intermediates; substituent choice tailors solubility, stability, and reactivity .
- Emerging Analogs : Cyclobutane and cyclopropane derivatives () represent trends in constrained peptide design to enhance bioavailability .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid, commonly referred to as Boc-Ser(OMe)-OH, is a chemical compound with the molecular formula CHNO. This compound is notable for its applications in organic synthesis, particularly in peptide synthesis where it serves as a protecting group for amino acids.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group that temporarily masks the reactivity of amines during synthetic procedures. The methoxy group enhances its solubility and reactivity in various chemical environments.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 189.24 g/mol |
CAS Number | 1696224-11-9 |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Enzymatic Interactions
This compound plays a significant role in biochemical reactions, especially in the synthesis of peptides. The Boc group protects the amine from unwanted reactions, allowing for selective formation of peptide bonds. This selectivity is crucial when synthesizing complex peptides where the sequence and structure are vital for biological activity.
Case Study: Peptide Synthesis
In a study focusing on peptide synthesis, researchers utilized Boc-Ser(OMe)-OH to synthesize a series of bioactive peptides. The presence of the Boc group allowed for controlled deprotection at specific stages of the synthesis, leading to high yields of the desired peptides with minimal side reactions. This demonstrates the compound’s utility in producing therapeutically relevant peptides.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good absorption characteristics, suggesting it can effectively permeate biological membranes. It is important to note that while the Boc group provides stability during synthesis, its removal must be carefully controlled to avoid degradation of sensitive amino acids.
Table: Pharmacokinetic Properties
Property | Value |
---|---|
GI Absorption | High |
BBB Permeant | Yes |
P-gp Substrate | No |
CYP Inhibition | None detected |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves protecting an amine using di-tert-butyl dicarbonate (BocO). The reaction conditions can vary based on the desired purity and yield but generally include:
-
Protection of Amine :
- Reacting an amine with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., sodium hydroxide).
- Solvents such as THF or acetonitrile are commonly employed.
-
Deprotection :
- Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).
Chemical Reactions
This compound can undergo various chemical reactions:
- Deprotection : Conversion to free amine using TFA or HCl.
- Substitution Reactions : The compound can react with various electrophiles depending on the desired substitution product.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid?
The synthesis typically involves coupling tert-butyl chloroformate with a methoxy-substituted amino acid derivative under basic conditions. A common method uses coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). For example, Boc-protection of amino groups followed by selective methoxy substitution at the β-position is a key step . Purification often involves column chromatography or recrystallization to isolate the product.
Q. How should this compound be characterized to confirm its structural integrity?
Characterization requires a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butoxycarbonyl (Boc) group (e.g., δ ~1.4 ppm for tert-butyl protons) and methoxy protons (δ ~3.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching from Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O from methoxy group) .
Q. What are the recommended storage conditions to ensure stability?
Store the compound at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases, as these can degrade the tert-butoxycarbonyl moiety .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during characterization?
Contradictions in spectral data often arise from impurities or stereochemical ambiguities. For example:
- NMR discrepancies : Compare experimental shifts with computed spectra (e.g., using DFT calculations) or reference analogs like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid .
- MS anomalies : Verify isotopic patterns (e.g., chlorine adducts) or consider alternative ionization methods (ESI vs. EI).
- Chirality confirmation : Use chiral HPLC or polarimetry to resolve enantiomeric purity issues, especially if the compound is used in peptide synthesis .
Q. What experimental strategies optimize the coupling efficiency of this Boc-protected amino acid in peptide synthesis?
Key considerations include:
- Activation reagents : Replace DCC with more efficient reagents like HATU or PyBOP to reduce racemization .
- Solvent selection : Use DMF for polar intermediates or CH₂Cl₂ for non-polar substrates to enhance solubility.
- Temperature control : Conduct reactions at 0–4°C to minimize side reactions, particularly for sensitive methoxy groups .
Q. How can researchers troubleshoot low yields in the final hydrolysis step (ester to carboxylic acid)?
Low yields often result from incomplete hydrolysis or side reactions. Mitigation strategies include:
- Base selection : Use lithium hydroxide (LiOH) in THF/water instead of NaOH to improve selectivity .
- Reaction monitoring : Track progress via TLC or in situ IR to detect intermediate esters.
- Protection of reactive sites : Temporarily protect the Boc group with trimethylsilyl chloride (TMSCl) if acidic conditions are unavoidable .
Q. Methodological Considerations
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate Boc-protected products .
- Acid-base extraction : Partition the crude product between aqueous HCl (pH 2–3) and ethyl acetate to remove unreacted amines .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products .
Q. How does the methoxy substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
The methoxy group increases steric hindrance, potentially slowing coupling rates. To address this:
- Extended reaction times : Allow 2–4 hours for coupling steps.
- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to accelerate reaction kinetics without degrading the Boc group .
Q. Safety and Handling
Q. What are the critical safety precautions for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
Properties
IUPAC Name |
2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFAPMRAFUTCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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